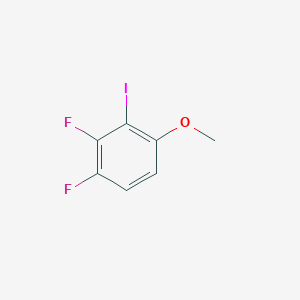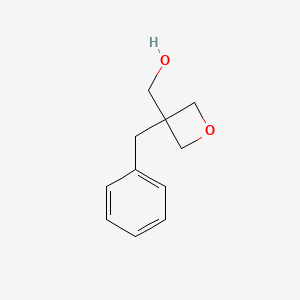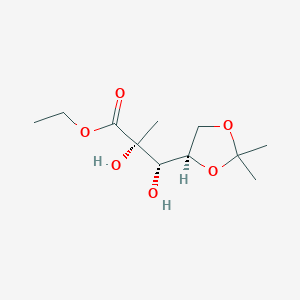
(2R,3S)-ethyl 3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate
Overview
Description
Scientific Research Applications
Lignin Model Compounds
Research into the acidolysis of lignin model compounds, such as those involving β-O-4-type lignin model compounds, highlights the intricate mechanisms of bond cleavage crucial for lignin depolymerization and valorization (Yokoyama, 2015). This area of study is vital for the development of sustainable materials and energy sources.
Liquid Crystal Dimers
The study of methylene-linked liquid crystal dimers contributing to the understanding of twist-bend nematic phases demonstrates the intersection of chemistry and material science, impacting the development of new liquid crystal technologies (Henderson & Imrie, 2011).
Brominated Flame Retardants
Investigations into novel brominated flame retardants (NBFRs) and their occurrence across various environments and products underscore the need for understanding chemical additives' environmental and health impacts (Zuiderveen, Slootweg, & de Boer, 2020).
Haloaluminate Ionic Liquids
The exploration of haloaluminate room-temperature ionic liquids (RTILs) for electroplating and energy storage reveals the potential of these substances in advancing electrochemical technologies (Tsuda, Stafford, & Hussey, 2017).
Ethers in Solvents
Reviews of thermophysical property measurements on mixtures containing ethers like MTBE, TAME, and others with non-polar solvents provide essential data for optimizing industrial processes and product formulations (Marsh et al., 1999).
Xylan Derivatives
Research into xylan derivatives highlights the potential of these biopolymer ethers and esters in developing new materials with specific properties for applications ranging from drug delivery to paper strength additives (Petzold-Welcke et al., 2014).
2-Methyloxolane for Green Extractions
The review on 2-methyloxolane (2-MeOx) as a sustainable solvent presents an environmentally friendly alternative for extracting natural products, emphasizing the shift towards greener chemical processes (Rapinel et al., 2020).
Polyhydroxyalkanoates
The overview of Polyhydroxyalkanoate (PHA) production and applications sheds light on biodegradable microbial polymers' role in creating sustainable materials (Amara, 2010).
Recovery of Biologically Produced Diols
Discussions on the downstream processing of biologically produced diols, like 1,3-propanediol and 2,3-butanediol, illustrate the challenges and innovations in bioprocess engineering for chemical production (Xiu & Zeng, 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl (2R,3S)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O6/c1-5-15-9(13)11(4,14)8(12)7-6-16-10(2,3)17-7/h7-8,12,14H,5-6H2,1-4H3/t7-,8+,11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCHXRCKXIVVCN-VHSKPIJISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C(C1COC(O1)(C)C)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@](C)([C@H]([C@H]1COC(O1)(C)C)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S)-ethyl 3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



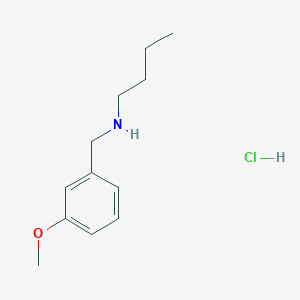
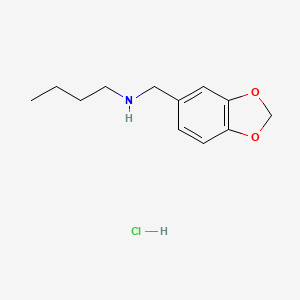
![Butyl[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3169186.png)
-palladium, 95%](/img/structure/B3169213.png)
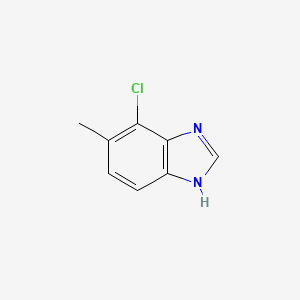
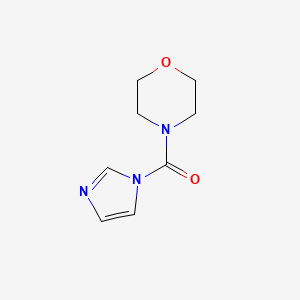
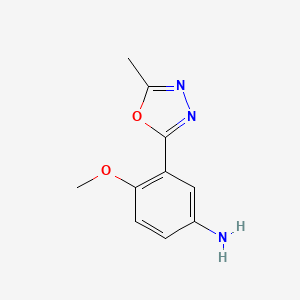
![2-Methyl-5-[5-(trifluoromethyl)-3-isoxazolyl]benzenesulfonyl chloride](/img/structure/B3169228.png)
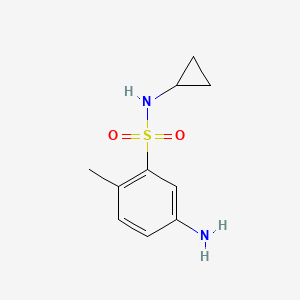
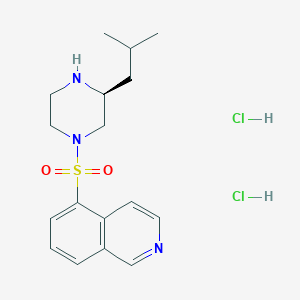
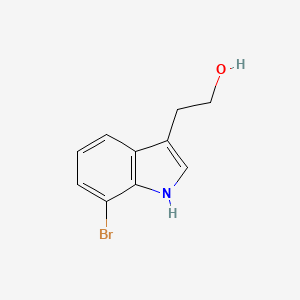
![3,8-Dibromoimidazo[1,2-A]pyrazine](/img/structure/B3169258.png)
